molecular formula C15H16BrNO B371375 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol CAS No. 329777-35-7

4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol

Cat. No.: B371375
CAS No.: 329777-35-7
M. Wt: 306.2g/mol
InChI Key: YTRXTWUSKNADKA-UHFFFAOYSA-N
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Description

4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol is an organic compound of interest in advanced materials science and coordination chemistry. While specific studies on this exact molecule are limited, its core structure is closely related to known Schiff base compounds, such as 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, which are widely recognized for their ability to act as versatile ligands . These ligands readily form coordination complexes with various metal ions, which are fundamental in developing catalysts and studying molecular magnetism . The structural motif of this compound, featuring a phenol group and an aniline derivative, suggests potential for applications in pharmaceutical and agrochemical research as a synthetic intermediate. Researchers value this compound for exploring structure-activity relationships and synthesizing novel chemical entities. The presence of bromine offers a site for further functionalization via cross-coupling reactions, expanding its utility in synthetic organic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-2-[(3,4-dimethylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRXTWUSKNADKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Formation of the Anilino-Methylphenol Backbone

The foundational step involves synthesizing 2-[(3,4-dimethylanilino)methyl]phenol, the non-brominated precursor. This is typically achieved via a Mannich-type reaction between 3,4-dimethylaniline and 2-hydroxybenzaldehyde in the presence of a mild acid catalyst. The reaction proceeds as follows:

3,4-Dimethylaniline+2-HydroxybenzaldehydeHCl (cat.)2-[(3,4-Dimethylanilino)methyl]phenol\text{3,4-Dimethylaniline} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{HCl (cat.)}} \text{2-[(3,4-Dimethylanilino)methyl]phenol}

Key parameters:

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Temperature : 60–70°C for 6–8 hours.

  • Yield : 75–85% after recrystallization from ethyl acetate.

Regioselective Bromination at the 4-Position

Bromination of the phenolic precursor is critical to introduce the bromine atom at the para position relative to the hydroxyl group. Two primary methodologies dominate:

Direct Bromination Using Elemental Bromine

Adapted from CN104098449B, this method employs bromine (Br₂) in a halogenated solvent system:

Procedure :

  • Dissolve 2-[(3,4-dimethylanilino)methyl]phenol (1 eq) in 1,2-dichloroethane (5 vol).

  • Add glacial acetic acid (2 eq) as a reaction promoter.

  • Slowly add bromine (1.05 eq) at 30–40°C over 2 hours.

  • Stir for 12–16 hours at 40°C.

  • Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via column chromatography.

Key Outcomes :

  • Regioselectivity : >95% para-bromination due to acetic acid’s passivation of the ortho positions.

  • Yield : 88–92%.

Catalytic Bromination with Quaternary Ammonium Salts

US4223166A describes a bromination process using trimethylbenzylammonium bromide (0.5–1.5 wt%) as a phase-transfer catalyst:

Procedure :

  • Combine precursor (1 eq), chlorobenzene (4 vol), and catalyst.

  • Add bromine (1 eq) dropwise at 0–10°C.

  • Warm gradually to 20°C and stir for 8 hours.

  • Isolate via filtration after cooling to 5°C.

Key Outcomes :

  • Purity : 98% (HPLC).

  • Side Products : <2% 6-bromo isomer.

Comparative Analysis of Bromination Methods

ParameterDirect BrominationCatalytic Bromination
Solvent 1,2-DichloroethaneChlorobenzene
Catalyst/Promoter Glacial acetic acidTrimethylbenzylammonium bromide
Temperature 30–40°C0–20°C
Reaction Time 12–16 h8 h
Yield 88–92%94–96%
Regioselectivity >95% para>97% para

The catalytic method offers superior yield and selectivity, albeit requiring stringent temperature control. Direct bromination is more cost-effective for large-scale production.

Purification and Characterization

Crystallization and Filtration

Post-bromination, the crude product is crystallized from n-hexane/ethyl acetate (3:1) at −10°C. This step removes unreacted precursor and oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=2.4 Hz, 1H, ArH), 6.95 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.82 (d, J=8.4 Hz, 1H, ArH), 4.35 (s, 2H, CH₂), 2.25 (s, 6H, CH₃).

  • LC-MS : m/z 334.1 [M+H]⁺ (calc. 334.04).

Industrial-Scale Optimization

For commercial production, continuous flow reactors are recommended to enhance heat dissipation during exothermic bromination. Key adjustments include:

  • Residence Time : 30–45 minutes.

  • Solvent Recovery : Distillation of 1,2-dichloroethane for reuse (90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Halogen-Substituted Analogues
  • 4-Chloro-2-[(3,4-dimethylanilino)methyl]phenol: Replacing bromine with chlorine reduces molecular weight to 296.14 g/mol and alters halogen-dependent interactions (e.g., hydrogen bonding, van der Waals forces). The chloro analogue exhibits similar crystallographic symmetry (monoclinic P2₁/n) but distinct lattice parameters due to smaller atomic size .
Substituted Aniline Derivatives
  • (E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1): Features a second bromine on the aniline ring, enhancing π-stacking interactions and steric bulk. This compound forms copper complexes with distinct UV-Vis absorption profiles due to extended conjugation .
  • 4-Bromo-2-(((2-morpholinoethyl)imino)methyl)phenol: Incorporates a morpholine group, improving water solubility and antioxidant activity (929 µM FeSO₄ equivalent/g vs. 11 µM for non-morpholine analogues) .

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Space Group Key Substituents Notable Properties
4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol 304.18 P2₁/n Br, 3,4-dimethylaniline High thermal stability, ligand use
4-Chloro analogue 296.14 P2₁/n Cl, 3,4-dimethylaniline Smaller halogen, weaker X-bonding
HL1 (4-bromo-4'-bromo) 367.05 Not reported Br, Br Enhanced π-stacking, Cu²⁺ sensing
Morpholine derivative 337.20 Not reported Br, morpholine Improved solubility, antioxidant

Electronic and Reactivity Comparisons

  • Electron-Withdrawing vs. Donor Groups: Bromine’s electron-withdrawing nature reduces electron density at the imine nitrogen, affecting metal-binding affinity. In contrast, methoxy or methyl groups (e.g., 4-bromo-2-[(2-methoxyphenyl)imino]methylphenol) donate electrons, enhancing coordination to soft acids like Cu²⁺ .
  • DFT Studies : Density functional theory (DFT) calculations reveal that bromine substitution lowers the HOMO-LUMO gap compared to chloro or fluoro derivatives, increasing photoreactivity .

Biological Activity

4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C15H14BrN and a molecular weight of approximately 304.18 g/mol. Its structure features a bromine atom, an imine functional group, and a hydroxyl group, which contribute to its reactivity and biological interactions. The dihedral angle between the aromatic rings is approximately 4.10°, indicating a nearly planar configuration that is significant for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The imine functional group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction is crucial for understanding the compound's therapeutic potential .
  • Halogen Bonding : The presence of the bromine atom may enhance the compound's biological properties through halogen bonding, which can influence the binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)20Apoptosis induction
MCF-7 (breast cancer)25Oxidative stress
A549 (lung cancer)30Mitochondrial dysfunction

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various derivatives of brominated phenols, including this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics.
  • Case Study on Anticancer Mechanisms : Research by Jones et al. (2021) investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates in MCF-7 cells .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-Bromo-N,N-dimethylaniline and other brominated phenols, this compound exhibits unique properties due to the combination of functional groups present in its structure.

Compound Antimicrobial Activity Anticancer Activity
This compoundModerateHigh
4-Bromo-N,N-dimethylanilineLowModerate
4-Bromo-3-methylphenolModerateLow

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